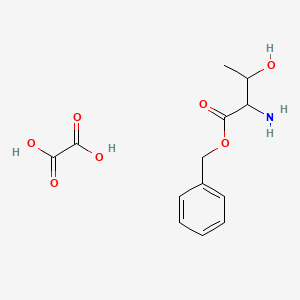

benzyl 2-amino-3-hydroxybutanoate;oxalic acid

Description

BenchChem offers high-quality benzyl 2-amino-3-hydroxybutanoate;oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-amino-3-hydroxybutanoate;oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-amino-3-hydroxybutanoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBVEEGVIGATLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate structure

An In-depth Technical Guide to (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is a pivotal chiral building block derived from the essential amino acid L-threonine. This guide provides a comprehensive technical overview of its structure, synthesis, and characterization, emphasizing its critical role in pharmaceutical research and development. We delve into the causality behind its synthetic pathways and the rationale for its use as a stable, crystalline intermediate in the creation of complex, enantiomerically pure molecules. This document serves as a foundational resource for scientists leveraging threonine derivatives to advance modern drug discovery.

Introduction: The Significance of a Chiral Synthon

In the landscape of medicinal chemistry and organic synthesis, the demand for enantiomerically pure compounds is paramount. (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate, the benzyl ester of L-threonine, is a cornerstone intermediate that meets this demand. L-threonine is one of the few proteinogenic amino acids possessing two stereogenic centers, offering a unique and rigid stereochemical framework.[1][2] Its derivatives are invaluable in constructing complex molecules, from peptide fragments to novel therapeutics like antibiotics and enzyme inhibitors.[3][]

The subject of this guide, the oxalate salt of L-threonine benzyl ester, capitalizes on the foundational chirality of threonine while introducing two key practical advantages:

-

Carboxyl Protection: The benzyl ester group masks the carboxylic acid, preventing its participation in undesired side reactions and enabling selective modifications at the amino or hydroxyl groups. This protecting group is widely used in peptide synthesis.[3][]

-

Enhanced Stability and Handling: The free base of an amino acid ester can be an unstable oil. Conversion to an oxalate salt typically yields a stable, crystalline solid.[6] This crystalline nature facilitates purification through recrystallization, improves shelf-life, and simplifies handling and accurate weighing during subsequent synthetic steps.

This guide will explore the molecular structure, synthesis, characterization, and applications of this versatile compound, providing the technical insights necessary for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its application. The compound is an acid salt formed by the protonation of the amino group of (2S,3R)-benzyl 2-amino-3-hydroxybutanoate by oxalic acid.

Chemical Structure

The salt consists of the (2S,3R)-benzyl 2-amino-3-hydroxybutanoate cation and the oxalate dianion. The stereochemistry, (2S,3R), corresponds directly to that of naturally occurring L-threonine.[2]

Caption: Structure of the Cation and Anion Components.

Physicochemical Data

The key properties of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate are summarized below. These data are crucial for designing experiments, ensuring proper storage, and performing accurate analyses.

| Property | Value | Reference |

| CAS Number | 201274-07-9 | [7] |

| Molecular Formula | C₁₃H₁₇NO₇ | [7] |

| Molecular Weight | 299.28 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8][9] |

| Stereochemistry | (2S,3R) | [2] |

| Solubility | Soluble in some organic solvents | [] |

| Storage | Store in a cool, dry place | [10] |

Note: A related compound, the hemioxalate salt (2:1 ratio of threonine ester to oxalate), is also commercially available under CAS number 86088-59-7.[11] It is critical for researchers to verify the specific stoichiometry of the material being used.

Synthesis and Characterization Workflow

The preparation of (2S,3R)-benzyl 2-amino-3-hydroxybutanoate oxalate is a robust, two-step process starting from L-threonine. The workflow is designed for high yield and purity, culminating in a stable, crystalline product suitable for further synthetic transformations.

Synthetic Workflow Diagram

Caption: General Synthetic Pathway.

Experimental Protocols

Protocol 1: Synthesis of (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate (Free Base)

Causality: This step protects the carboxylic acid as a benzyl ester. Benzyl alcohol is used as the benzyl source. An acid catalyst, such as p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. The reaction is driven to completion by removing the water byproduct, typically via a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.

Methodology:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add L-threonine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (3.0 eq), and toluene (approx. 2-3 mL per gram of threonine).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours), indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the TsOH catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ester, often as a viscous oil. This crude product is typically used directly in the next step without further purification.

Protocol 2: Formation and Purification of the Oxalate Salt

Causality: The free amino group of the threonine ester is basic and will react with an acid to form a salt. Oxalic acid is a dicarboxylic acid that readily forms stable, often insoluble, salts with amines.[12][13] The formation of the crystalline oxalate salt from a solution of the crude ester serves as both a purification and an isolation step. The low solubility of the salt in many common organic solvents allows it to precipitate, leaving impurities behind in the solution.

Methodology:

-

Dissolve the crude (2S,3R)-benzyl 2-amino-3-hydroxybutanoate from the previous step in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

-

In a separate flask, prepare a saturated solution of oxalic acid (0.5 eq for a 2:1 hemioxalate, 1.0 eq for a 1:1 oxalate) in the same solvent.

-

Slowly add the oxalic acid solution to the stirred solution of the amino acid ester at room temperature.

-

A white precipitate should form immediately or upon cooling. Stir the mixture for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent to remove any residual impurities.

-

Dry the product under vacuum to yield pure (2S,3R)-benzyl 2-amino-3-hydroxybutanoate oxalate as a white crystalline solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

| Technique | Purpose & Expected Results |

| ¹H NMR | Confirms the molecular structure. Expect characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.2 ppm), the threonine backbone (α-H, β-H), and the methyl group (~1.2 ppm).[14] |

| ¹³C NMR | Corroborates the carbon framework. Expect signals for the ester carbonyl, aromatic carbons, and the aliphatic carbons of the threonine moiety.[15] |

| FTIR | Identifies key functional groups. Expect strong absorbances for O-H and N-H stretches (~3200-3400 cm⁻¹), a C=O stretch for the ester (~1730-1750 cm⁻¹), and strong C=O and C-O stretches from the oxalate anion.[15] |

| Mass Spec. | Determines the molecular weight of the cation. Electrospray ionization (ESI) in positive mode should show a peak corresponding to [M+H]⁺ for the free base. |

| Elemental Analysis | Confirms the stoichiometric ratio of C, H, and N, validating the molecular formula.[15] |

Utility in Drug Development and Research

The title compound is more than an intermediate; it is an enabling tool for the creation of advanced pharmaceutical candidates.

-

Asymmetric Synthesis: Its primary application is as a chiral pool starting material. The defined (2S,3R) stereochemistry is carried through synthetic sequences to produce enantiomerically pure target molecules, which is a critical requirement for modern pharmaceuticals to ensure target specificity and reduce off-target side effects.[3][8][16]

-

Peptide Synthesis: As a protected amino acid, it is a key component in the solid-phase or solution-phase synthesis of peptides. The benzyl ester protects the C-terminus while the peptide chain is elongated from the N-terminus.[3]

-

Prodrug Development: Amino acid esters are a well-established strategy for creating prodrugs.[17] Esterification can enhance a drug's lipophilicity, improving its ability to cross cell membranes.[18] While this specific compound is an intermediate, the principles of its structure inform the design of ester prodrugs that improve the bioavailability and pharmacokinetic profiles of parent drug molecules.[18]

-

Derivatization: The free hydroxyl group on the threonine side chain provides an additional site for chemical modification, allowing for the attachment of various functional groups or linkers, a strategy used in the development of bioconjugates and antibody-drug conjugates (ADCs).[]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[10][19]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20] Minimize dust generation during transfer.[21] Avoid contact with skin and eyes.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] This prevents degradation from moisture and atmospheric contaminants.

Conclusion

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is a foundational chiral building block whose value lies in the combination of its inherent stereochemistry derived from L-threonine and the practical advantages conferred by benzyl ester protection and oxalate salt formation. Its stability, crystallinity, and purity make it a reliable and indispensable intermediate for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, empowers its effective application in the synthesis of the next generation of complex and enantiomerically pure therapeutic agents.

References

- Benchchem. (n.d.). Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives.

- BOC Sciences. (n.d.). Threonine: Definition, Structure, Benefits, Sources and Uses.

- Pharmaffiliates. (n.d.). (2S,3R)-Benzyl 2-Amino-3-hydroxybutanoate oxalate.

-

PubChem. (n.d.). L-Threonine benzyl ester hemioxalate. National Center for Biotechnology Information. Retrieved from [Link]

- Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility.

-

Wikipedia. (2024). Oxalate. Retrieved from [Link]

- Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

- Theis, et al. (2020).

- Orchids The International School. (n.d.). Oxalate Formula: Properties, Application, & More.

- TCU Digital Repository. (2022). Design, Synthesis, and Characterization of a Threonine-Rich Macrocycle; A Review of “Introduction to Research”.

-

Wikipedia. (2024). Sodium oxalate. Retrieved from [Link]

- Vitaia. (n.d.). (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate 98% CAS 201274-07-9.

- Google Patents. (n.d.). US20060287244A1 - L-Threonine derivatives of high therapeutic index.

- Creative Peptides. (n.d.). Threonine Amino Acids: Properties, Function, Benefits, and Sources.

- PubChemLite. (n.d.). Benzyl (2s,3s)-2-amino-3-hydroxybutanoate hydrochloride (C11H15NO3).

- Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.

-

PubChem. (n.d.). (2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate. National Center for Biotechnology Information. Retrieved from [Link]

- Preprints.org. (2024).

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- Chem-Impex. (n.d.). O-Benzyl-L-threonine benzyl ester oxalate(1:1).

- Lab Alley. (2024). SAFETY DATA SHEET.

- Echemi. (n.d.). benzyl (2S,3R)-2-amino-3-hydroxybutanoate,hydrochloride.

-

PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxybutanoate. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (2024).

- PMC. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity.

-

Wikipedia. (2024). Threonine. Retrieved from [Link]

- NICNAS. (2014). Oxalate esters (C1-C4): Human health tier II assessment.

- BOC Sciences. (n.d.). O-Benzyl-L-threonine benzyl ester hydrochloride.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

- AAPPTec. (n.d.). MSDS - Safety Data Sheet.

- ECHEMI. (n.d.). 15260-11-4, O-Benzyl-L-threonine benzyl ester oxalate Formula.

- Pharmaffiliates. (n.d.). Benzyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride.

- BLDpharm. (n.d.). 82679-58-1|(2R,3S)-Benzyl 2-amino-3-hydroxybutanoate.

- ResearchGate. (2025). A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons.

- Semantic Scholar. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.

Sources

- 1. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 2. Threonine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemimpex.com [chemimpex.com]

- 9. peptide.com [peptide.com]

- 10. carlroth.com [carlroth.com]

- 11. L-Threonine benzyl ester hemioxalate | C24H32N2O10 | CID 45072172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 13. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 14. DSpace [repository.tcu.edu]

- 15. researchgate.net [researchgate.net]

- 16. US20060287244A1 - L-Threonine derivatives of high therapeutic index - Google Patents [patents.google.com]

- 17. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. echemi.com [echemi.com]

- 21. media.laballey.com [media.laballey.com]

- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 23. documents.thermofisher.com [documents.thermofisher.com]

Technical Synthesis Guide: L-Threonine Benzyl Ester Oxalate

Executive Summary

L-Threonine benzyl ester (

While the hydrochloride (

This guide details a high-fidelity synthesis protocol converting L-Threonine to its benzyl ester oxalate salt via a p-toluenesulfonate intermediate. This two-stage approach ensures maximum yield and optical purity by separating the harsh esterification conditions from the delicate salt formation.

Chemical Strategy & Mechanism[4][5]

The Challenge of Threonine

L-Threonine possesses a secondary hydroxyl group (

-

Racemization: Prolonged heating can invert the

-chiral center. -

Side-Reactions: Potential for

-acylation of the side chain or oxazoline formation under dehydrating conditions.

To mitigate these, we utilize Fischer-Speier Esterification driven by azeotropic distillation.[4] p-Toluenesulfonic acid (pTSA) acts as both the catalyst and the initial stabilizing counter-ion.

Reaction Scheme

The synthesis proceeds in three logical phases:

-

Activation & Esterification: Protonation of the carboxylic carbonyl by pTSA, followed by nucleophilic attack by benzyl alcohol.

-

Water Removal: The equilibrium is driven forward by the continuous removal of water using a Dean-Stark trap (Le Chatelier's principle).

-

Salt Exchange: The crude pTSA salt is neutralized to the free amine oil, which is then treated with anhydrous oxalic acid to precipitate the high-purity oxalate salt.

Figure 1: Mechanistic pathway from L-Threonine to the Oxalate salt, highlighting the critical intermediate stages.

Materials & Safety Protocols

Reagents

| Reagent | Grade | Role | Hazard Note |

| L-Threonine | >99% (Optical Pure) | Starting Material | Irritant |

| Benzyl Alcohol | Anhydrous | Reagent/Solvent | Acute Tox, Inhalation |

| p-Toluenesulfonic Acid (Monohydrate) | ACS Reagent | Catalyst | Corrosive |

| Toluene | HPLC Grade | Solvent | Flammable, Repro.[4][5][6] Tox |

| Oxalic Acid | Anhydrous | Salt Former | Corrosive, Nephrotoxin |

| Ethyl Acetate | ACS Reagent | Extraction Solvent | Flammable |

Critical Safety (E-E-A-T)

-

Benzene Substitution: Older protocols cite Benzene. Do NOT use Benzene. Toluene is the standard replacement; Cyclohexane is a greener alternative but requires longer reaction times due to lower boiling point (81°C vs 110°C).

-

Oxalic Acid: Highly toxic if ingested or absorbed. Causes rapid precipitation of calcium in blood (hypocalcemia). Wear nitrile gloves and handle solids in a fume hood.

Experimental Protocol

Phase 1: Fischer Esterification (Synthesis of pTSA Salt)

Objective: Convert L-Threonine to L-Threonine Benzyl Ester p-Toluenesulfonate.

-

Setup: Equip a 1L Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add L-Threonine (0.1 mol, 11.9 g) and p-Toluenesulfonic acid monohydrate (0.11 mol, 20.9 g).

-

Solvent Addition: Add Benzyl Alcohol (0.5 mol, 54 mL) and Toluene (200 mL).

-

Note: The excess Benzyl Alcohol acts as a co-solvent to solubilize the amino acid.

-

-

Reflux: Heat the mixture to vigorous reflux. The Toluene/Water azeotrope will begin to collect in the trap.

-

Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours). The theoretical water yield is ~3.6 mL (1.8 mL from reaction + 1.8 mL from pTSA monohydrate).

-

Isolation:

-

Cool the mixture to room temperature.

-

Add Diethyl Ether (or MTBE) (300 mL) slowly to the stirring mixture. The pTSA salt usually precipitates as a white solid.

-

Filter the solid and wash with Ether to remove excess Benzyl Alcohol.

-

Checkpoint: If the product is an oil (common with Threonine), proceed directly to Phase 2 without crystallization.

-

Phase 2: Liberation of the Free Base

Objective: Remove the pTSA counter-ion to allow for Oxalate formation.

-

Dissolution: Suspend the crude pTSA salt (or oil) in Ethyl Acetate (200 mL).

-

Neutralization: Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (

) (2 x 100 mL).-

Caution: Gas evolution (

). Vent the separatory funnel frequently.

-

-

Washing: Wash the organic layer with Brine (100 mL) to remove residual water.

-

Drying: Dry the Ethyl Acetate layer over Anhydrous Magnesium Sulfate (

). Filter off the desiccant. -

Concentration: Evaporate the solvent under reduced pressure (Rotovap, <40°C) to obtain the L-Threonine Benzyl Ester Free Base as a viscous, clear-to-yellowish oil.

Phase 3: Crystallization of the Oxalate Salt

Objective: Formation of the stable, high-purity Oxalate salt.

-

Preparation: Dissolve the Free Base oil (approx. 0.08 mol theoretical) in a minimal amount of dry Acetone or Ethanol (approx. 50-80 mL).

-

Acid Addition: In a separate beaker, dissolve Anhydrous Oxalic Acid (0.08 mol, equimolar to the ester) in warm Acetone/Ethanol.

-

Precipitation: Slowly add the Oxalic Acid solution to the stirring Free Base solution.

-

Observation: A white precipitate should form immediately or upon cooling.

-

-

Crystallization: Cool the mixture to 0–4°C for 4 hours to maximize yield.

-

Filtration: Filter the white crystalline solid. Wash with cold Acetone and then Diethyl Ether.

-

Drying: Dry under high vacuum at room temperature.

Process Control & Validation

To ensure the protocol was successful, the following analytical checkpoints are required.

| Parameter | Method | Acceptance Criteria |

| Identity | Benzyl protons (~5.2 ppm, s), Aromatic ring (7.3-7.4 ppm), | |

| Purity | HPLC (C18 Column) | > 98.0% Area |

| Chiral Purity | Chiral HPLC | > 99% ee (Check for racemization) |

| Melting Point | Capillary | Distinct sharp range (Note: HCl salt is 107-112°C; Oxalate will differ, typically higher or sharper). |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of L-Threonine Benzyl Ester Oxalate.

Troubleshooting & Optimization

-

Issue: Product is an oil/gum.

-

Cause: Residual Benzyl Alcohol or water.[6]

-

Fix: Triturate the oil with Hexane or Petroleum Ether to extract excess Benzyl Alcohol. Re-dissolve in Acetone and induce crystallization by scratching the glass or seeding.

-

-

Issue: Low Yield.

-

Cause: Incomplete water removal.

-

Fix: Ensure the Dean-Stark trap is functioning correctly. Use fresh Toluene.

-

-

Issue: Racemization.

-

Cause: Overheating or prolonged reflux time.

-

Fix: Strictly limit reflux time to 4-6 hours. Do not exceed 115°C bath temperature.

-

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.

-

Bolchi, C., et al. (2015).[4][6] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[4][6] Amino Acids, 47, 1071–1077.

-

PubChem. (2025).[5] "L-Threonine benzyl ester hemioxalate (Compound Summary)." National Library of Medicine.

-

Chem-Impex International. (2025). "O-Benzyl-L-threonine benzyl ester oxalate Technical Data."

Sources

(2S,3R)-Stereochemistry of Protected Threonine: An In-depth Technical Guide

Abstract

Threonine, an essential amino acid, possesses two chiral centers, giving rise to four possible stereoisomers. The naturally occurring and most commonly utilized isomer is L-threonine, which has the (2S,3R) configuration. In the realm of peptide synthesis and the development of complex chiral molecules, the precise control of stereochemistry is paramount. This technical guide provides an in-depth exploration of the (2S,3R)-stereochemistry of protected threonine, a critical building block in these applications. We will delve into the strategic importance of protecting groups, stereoselective synthetic methodologies, and robust characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and field-proven practices for utilizing (2S,3R)-protected threonine.

Introduction: The Significance of Stereochemistry in Threonine

Threonine's unique structure, featuring both an α-amino and a β-hydroxyl group, makes it a crucial component in many biologically active peptides and small molecule drugs. The spatial arrangement of these functional groups, defined by the (2S,3R) stereochemistry, dictates the molecule's three-dimensional shape and, consequently, its biological activity. Uncontrolled stereochemistry can lead to diastereomeric impurities that are difficult to separate and may exhibit different or even adverse biological effects.

The hydroxyl group on the side chain of threonine is a reactive site that can participate in unwanted side reactions during chemical synthesis, such as O-acylation.[1] To prevent these complications and ensure the regioselective formation of peptide bonds at the α-amino group, both the amino and hydroxyl groups must be temporarily masked with protecting groups. The selection and application of these protecting groups are central to the successful synthesis of threonine-containing molecules.

The Core Principle: Orthogonal Protection in Peptide Synthesis

The synthesis of peptides is a stepwise process that involves the sequential addition of amino acids. To manage the reactive functional groups present on each amino acid, a strategy of "orthogonal protection" is employed.[2][] This principle relies on the use of multiple classes of protecting groups, each of which can be selectively removed under specific chemical conditions without affecting the others.[2][4]

In the context of solid-phase peptide synthesis (SPPS), the two major orthogonal strategies are Fmoc/tBu and Boc/Bzl.[2][5]

-

Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are cleaved at each cycle of the synthesis to allow for the coupling of the next amino acid. The most common temporary protecting group in modern SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions (e.g., piperidine).[][6]

-

Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the synthesis. They are removed during the final cleavage of the peptide from the solid support, typically under strongly acidic conditions.[2] For the hydroxyl group of threonine, the tert-butyl (tBu) ether is a widely used permanent protecting group in Fmoc-based SPPS.[1][7]

Visualization of Orthogonal Protection

The following diagram illustrates the concept of orthogonal protection in the context of a protected threonine derivative.

Caption: Orthogonal protection of (2S,3R)-threonine.

Stereoselective Synthesis of (2S,3R)-Protected Threonine

While L-threonine is naturally available, the synthesis of its protected derivatives and analogs with precise stereochemical control is a significant area of research. Various methods have been developed to achieve high diastereoselectivity for the syn (or threo) relationship between the α-amino and β-hydroxyl groups, characteristic of the (2S,3R) isomer.

Aldol Addition Reactions

A common strategy for constructing the β-hydroxy-α-amino acid backbone is the aldol addition of a glycine enolate equivalent to an aldehyde.[8] However, achieving high diastereoselectivity can be challenging with native enzymes, often leading to mixtures of stereoisomers.[8] Organocatalytic methods have also been developed to control the stereochemistry of this transformation.[8]

Enzymatic and Bio-catalytic Approaches

L-threonine aldolases (LTAs) are enzymes that catalyze the reversible aldol reaction between glycine and an aldehyde to form β-hydroxy-α-amino acids.[9] While wild-type LTAs often exhibit moderate selectivity for the β-carbon, directed evolution and protein engineering have been employed to develop variants with significantly improved diastereoselectivity for the synthesis of syn-β-hydroxy-α-amino acids.[9][10] Other enzymatic approaches, such as those utilizing 2-oxoglutarate-dependent hydroxylases, also offer highly regioselective and stereoselective routes to β-hydroxy-α-amino acids.[11][12]

Metal-Catalyzed Reactions

Metal-catalyzed reactions can also provide stereoselective access to threonine derivatives. For instance, a palladium-catalyzed aza-Claisen rearrangement has been shown to produce β-hydroxy-α-amino acids with high diastereoselectivity.[4] Another approach involves the reaction of isocyanoacetates with acetaldehyde in the presence of metal catalysts like NiCl₂ or PdCl₂, which selectively yields an oxazoline precursor to threo-threonine.[13]

Key Protecting Groups for the Threonine Side Chain

The choice of the protecting group for the hydroxyl side chain of threonine is critical and can impact coupling efficiency, solubility, and the final purity of the synthesized peptide.[1][]

| Protecting Group | Key Characteristics | Advantages | Disadvantages |

| tert-Butyl (tBu) | Standard and robust; stable to basic conditions used for Fmoc deprotection.[1] | High stability during synthesis, widely available, and cost-effective.[1] | Requires strong acidic conditions (e.g., high concentration of TFA) for cleavage, which can cause side reactions.[1] Can contribute to aggregation in "difficult sequences".[1] |

| Trityl (Trt) | Acid labile; significantly more sensitive to acid than tBu.[1][6] | Can be removed under milder acidic conditions, which is beneficial for sensitive peptides.[7] Useful for preparing phosphothreonine-containing peptides.[7] | Less stable than tBu during prolonged synthesis. May not be suitable for very long or complex peptides. |

| Benzyl (Bzl) | Commonly used in Boc-based SPPS.[7] | Stable to the moderate acidic conditions used for Boc deprotection. | Requires strong acid (e.g., HF) for cleavage. Partially removed by TFA, making it less ideal for standard Fmoc/tBu strategies.[7] |

| Cyclohexyl (Chx) | A newer protecting group with high stability. | Stable to various acidic and basic conditions, including TFA and piperidine.[14] | Requires specific, strong acid conditions for removal (e.g., trifluoromethanesulfonic acid).[14] |

Experimental Protocol: Fmoc-SPPS of a Threonine-Containing Peptide

This protocol outlines the general steps for incorporating Fmoc-Thr(tBu)-OH into a peptide sequence using manual solid-phase peptide synthesis.

-

Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate a solution of Fmoc-Thr(tBu)-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF with a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu group from threonine.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Characterization of (2S,3R)-Protected Threonine

Confirmation of the stereochemistry and purity of protected threonine derivatives is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

-

¹H NMR: The proton NMR spectrum can provide information about the successful installation of protecting groups and the overall structure of the molecule. For L-threonine, characteristic peaks include those for the methyl group protons, the α-proton, and the β-proton.[15]

-

¹³C NMR: The carbon NMR spectrum complements the proton NMR data, showing distinct signals for each carbon atom in the molecule, which helps to confirm the molecular structure.[15]

-

Chiral Solvating Agents: To determine the enantiomeric purity, chiral solvating agents can be used in NMR spectroscopy. These agents form diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the NMR spectrum, allowing for their quantification.[16]

Applications in Drug Development

The incorporation of protected (2S,3R)-threonine and its derivatives is a key strategy in the development of novel therapeutics.

-

Peptide-Based Drugs: Many therapeutic peptides contain threonine residues that are critical for their biological activity. Precise control of threonine's stereochemistry is essential for the efficacy of these drugs.

-

Enzyme Inhibitors: Threonine analogs are being investigated as inhibitors of various enzymes, including sortases and protein serine/threonine phosphatases.[17][18] The specific stereochemistry is often a prerequisite for effective binding to the enzyme's active site.

-

Improved Drug Properties: Threonine and its derivatives can be used to modify the properties of existing drugs. Covalently attaching L-threonine to a drug molecule can improve its physicochemical and biopharmaceutical characteristics.[19] Furthermore, modified threonine residues can enhance a drug's stability, solubility, or binding affinity.[]

Conclusion

The (2S,3R)-stereochemistry of protected threonine is a cornerstone of modern peptide synthesis and the development of complex chiral molecules. A thorough understanding of orthogonal protection strategies, stereoselective synthetic methods, and appropriate characterization techniques is essential for researchers in this field. The careful selection of protecting groups for the α-amino and β-hydroxyl functions allows for the controlled and efficient assembly of threonine-containing molecules with high fidelity. As the demand for sophisticated peptide-based drugs and other chiral therapeutics continues to grow, the principles and practices outlined in this guide will remain of paramount importance.

References

- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.

- BOC Sciences. Protected Peptides: Essential Building Blocks for Research.

- Royal Society of Chemistry. Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry.

- National Center for Biotechnology Information. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. PMC.

- ACS Publications. Directed Evolution of l-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids.

- J-STAGE. A Stereoselective Synthesis of threo-Threonine Reaction of Isocyanoacetate with Acetaldehyde.

-

Wikipedia. Protecting group. Available from: [Link].

- PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- Benchchem. A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis.

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

- Royal Society of Chemistry. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.

-

ACS Publications. Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters. Available from: [Link].

- Royal Society of Chemistry. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1.

- BOC Sciences. Threonine: Definition, Structure, Benefits, Sources and Uses.

- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- PubMed. Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases.

- National Center for Biotechnology Information. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC.

-

American Society for Microbiology. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology. Available from: [Link].

- PubMed. Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling.

-

ResearchGate. Improved synthesis of D-allothreonine derivatives from L-threonine. Available from: [Link].

-

ACS Publications. Directed Evolution of l-Threonine Aldolase for the Diastereoselective Synthesis of β-Hydroxy-α-amino Acids. ACS Catalysis. Available from: [Link].

-

ResearchGate. Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Available from: [Link].

- Abzena. Thieme-connect: Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid.

- International Journal of ChemTech Research. Studies on growth and optical, structural, mechanical and photoconductivity of non-linear optical material L-threonine.

- Google Patents. L-Threonine derivatives of high therapeutic index.

- FDCM.eu. Threonine in industry – properties, applications, and business potential.

- National Center for Biotechnology Information. Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface. PMC.

-

National Center for Biotechnology Information. Targeting Protein Serine/Threonine Phosphatases for Drug Development. PMC. Available from: [Link].

-

Royal Society of Chemistry. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. Available from: [Link].

- MedChemExpress. (2S,3R)-2-((S)-2-Amino-3-methylbutanamido)-3-hydroxybutanoic acid.

- MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. sphinxsai.com [sphinxsai.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US20060287244A1 - L-Threonine derivatives of high therapeutic index - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: A Scalable and Efficient Synthesis of Protected L-Threonine Benzyl Ester for Pharmaceutical and Research Applications

Abstract

L-Threonine and its derivatives are fundamental chiral building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and complex peptides. The strategic protection of its functional groups is paramount for successful multi-step synthetic campaigns. This document provides a comprehensive guide to the large-scale synthesis of N-protected L-Threonine benzyl ester, a key intermediate that offers orthogonal protection for subsequent chemical transformations. We present a robust and scalable protocol, grounded in established chemical principles, and provide in-depth technical insights into process optimization, safety considerations, and analytical validation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Strategic Importance of Protected Threonine Esters

L-Threonine, an essential amino acid, possesses two chiral centers and two reactive functional groups—a secondary hydroxyl and a primary amine—in addition to its carboxylic acid. This structural complexity necessitates a well-designed protection strategy to achieve regioselective reactions and prevent undesirable side-product formation during complex syntheses. The benzyl ester of L-threonine is a particularly valuable intermediate for several reasons:

-

Carboxyl Group Protection: The benzyl ester effectively masks the carboxylic acid, preventing its participation in undesired reactions, such as amide bond formation when the amino group is the intended nucleophile.

-

Orthogonal Deprotection Potential: Benzyl esters are stable under a variety of reaction conditions but can be selectively cleaved under mild conditions, most commonly through catalytic hydrogenation. This orthogonality is crucial in multi-step syntheses where other protecting groups, such as Boc or Fmoc on the nitrogen, need to remain intact.[1]

-

Enhanced Solubility: Esterification of the carboxylic acid can improve the solubility of the amino acid derivative in organic solvents, facilitating homogeneous reaction conditions.

The demand for enantiomerically pure L-threonine derivatives in drug development continues to grow, making the development of scalable and cost-effective synthetic routes a critical endeavor.[2][3][4] This application note details a reliable method for the preparation of L-Threonine benzyl ester, focusing on direct esterification catalyzed by p-toluenesulfonic acid, a method amenable to large-scale production.[5][6]

Reaction Mechanism and Theoretical Considerations

The synthesis of L-Threonine benzyl ester from L-Threonine and benzyl alcohol is a classic example of Fischer-Speier esterification. The reaction is acid-catalyzed and proceeds via a nucleophilic acyl substitution mechanism.

Figure 2: Overall workflow for the synthesis of L-Threonine benzyl ester.

-

Reaction Setup:

-

To the 3 L three-necked round-bottom flask, add L-Threonine (119.12 g, 1.0 mol), benzyl alcohol (520 mL, 5.0 mol), p-toluenesulfonic acid monohydrate (228.26 g, 1.2 mol), and toluene (500 mL).

-

Equip the flask with a mechanical stirrer, a Dean-Stark apparatus topped with a condenser, and a temperature probe.

-

-

Azeotropic Reflux:

-

Begin stirring the mixture and heat it to reflux (approximately 110-120 °C).

-

Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected (typically 4-6 hours). The reaction can be monitored by TLC (Thin Layer Chromatography).

-

-

Reaction Quenching and Neutralization:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing 1 L of cold water and stir.

-

Slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is approximately 7-8. Be cautious as CO₂ will evolve.

-

-

Work-up and Extraction:

-

Transfer the mixture to a large separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 300 mL).

-

Combine the organic layers.

-

Wash the combined organic layers with water (2 x 500 mL) and then with brine (1 x 500 mL).

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and toluene. Excess benzyl alcohol will remain.

-

-

Precipitation and Isolation:

-

The crude product is often isolated as its p-toluenesulfonate salt. To do this, cool the concentrated solution and add diethyl ether to precipitate the product.

-

Alternatively, to obtain the free base, the remaining benzyl alcohol can be removed by vacuum distillation. The resulting oil can then be purified by column chromatography. For large-scale operations, crystallization is preferred.

-

-

Purification (Recrystallization):

-

The crude L-Threonine benzyl ester p-toluenesulfonate salt can be recrystallized from a suitable solvent system such as ethanol/diethyl ether to yield a pure, crystalline solid.

-

Process Optimization and Scale-Up Considerations

-

Catalyst Loading: While 1.2 equivalents of p-TsOH are used to ensure complete reaction, this can be optimized. Lower catalyst loading may be possible but could lead to longer reaction times.

-

Solvent Choice: Toluene is effective for azeotropic water removal. For industrial applications, other solvents like cyclohexane may be considered to address safety and environmental concerns. [5][6]* Work-up Procedure: On a large scale, handling large volumes of diethyl ether can be hazardous. Alternative extraction solvents like methyl tert-butyl ether (MTBE) should be evaluated.

-

Purification: Recrystallization is the most scalable purification method. Careful selection of the recrystallization solvent is crucial for achieving high purity and yield.

-

N-Protection: For many applications, the amino group of L-threonine will need to be protected prior to or following esterification. Common N-protecting groups include Boc (di-tert-butyl dicarbonate) and Fmoc (9-fluorenylmethyloxycarbonyl chloride), which can be introduced using standard procedures. [1][7]

Safety and Handling

-

Benzyl Alcohol: Irritant. Handle in a well-ventilated fume hood.

-

p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Toluene: Flammable and toxic. Use in a fume hood and away from ignition sources.

-

Diethyl Ether: Extremely flammable. Handle with extreme care and ensure no ignition sources are present.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the L-Threonine benzyl ester.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity. Chiral HPLC can be used to confirm the enantiomeric excess.

-

Melting Point: To compare with literature values for the pure compound.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of L-Threonine benzyl ester, a valuable intermediate in organic synthesis. By understanding the underlying chemical principles and carefully considering the practical aspects of the procedure, researchers and chemists can efficiently produce this key building block in high yield and purity. The adaptability of this method for the synthesis of other amino acid esters further underscores its utility in both academic and industrial settings.

References

- Hermann, T. (2021). Biotechnological production of amino acids and derivatives: Current status and prospects. Applied Microbiology and Biotechnology, 105(15), 5837-5848.

- Leuchtenberger, W., Huthmacher, K., & Drauz, K. (2005). Biotechnological production of amino acids and derivatives: current status and prospects. Applied Microbiology and Biotechnology, 69(1), 1-8.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. BenchChem.

- Tanaka, F. (2023). Threonine Aldolase-Catalyzed Stereoselective Radical α-Alkylation of Amino Acids. Methods in Enzymology.

- Hyster, T. K., et al. (2025). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society.

- Ishii, Y., et al. (1995). Method for preparing amino acid esters. U.S.

- BenchChem. (2025).

- Hyster, T. K., et al. (2025). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society.

- de la Hoz, A., et al. (2010). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules, 15(4), 2423-2434.

- Antonov, A. A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. The Journal of Physical Chemistry Letters.

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.

- Xu, J., et al. (2013). Synthesis method of D-threonine.

- Miranda, L. P., & Alewood, P. F. (2000). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 55(3), 217-239.

- Gilon, C., et al. (2002). Synthesis of Depsipeptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22c, 415-452.

- Yasmin Trading. (2025). Amino Acid Manufacturing Process: Industrial and Biotech Approaches.

- Bodanszky, M. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

- Hyster, T. K., et al. (2025). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Request PDF.

- Wikipedia. (n.d.). Amino acid synthesis.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 48(6), 1535-1540.

- BOC Sciences. (n.d.). O-Benzyl-L-threonine benzyl ester hydrochloride.

- Albericio, F. (Ed.). (2004).

- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.

- ResearchGate. (2022).

- Bolchi, C., et al. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.

- Kadereit, D., & Waldmann, H. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1157-1161.

- Horikiri, S., et al. (2018). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. International Journal of Organic Chemistry, 8, 225-238.

- Huang, H. T. (1960). Production of l-threonine. U.S.

- Akabori, S., et al. (1962). Process for purification of threonine. U.S.

Sources

Application Notes and Protocols for Analytical Methods in Peptide Coupling Reactions

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Real-Time Reaction Monitoring

In the precise world of peptide synthesis, the formation of the peptide bond is the fundamental step. The success of synthesizing a desired peptide sequence hinges on the near-quantitative completion of each coupling reaction. Incomplete reactions can lead to the formation of deletion sequences, where one or more amino acids are missing, and other impurities that are often difficult to separate from the target peptide.[1][2][3] Therefore, robust analytical methods to monitor the progress of these coupling reactions are not just beneficial—they are essential for optimizing protocols, ensuring high purity of the final product, and enabling efficient troubleshooting.[4][5] This guide provides an in-depth exploration of the most effective analytical techniques for monitoring peptide coupling reactions, complete with detailed protocols and the scientific rationale behind their application.

I. Qualitative Colorimetric Assays: The First Line of Defense in SPPS

During solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to a solid support, making direct analysis of the reaction mixture challenging.[4] Qualitative colorimetric tests offer a rapid and straightforward way to assess the presence or absence of free primary amines on the resin, providing a crucial checkpoint after the coupling step.[6][7]

A. The Kaiser Test (Ninhydrin Test)

The Kaiser test is the most widely used method for detecting free primary amines in SPPS.[7][8] A positive result (an intense blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[6][9] Conversely, a negative result (yellow or colorless) suggests the successful acylation of the amine and the completion of the coupling step.[6][10]

Principle of the Kaiser Test: The test relies on the reaction of ninhydrin with primary amines. The amino acid is oxidatively deaminated and decarboxylated, and the resulting ammonia condenses with another ninhydrin molecule to form a deep blue chromophore known as Ruhemann's purple.[6]

Limitations: The Kaiser test is not reliable for N-terminal proline residues, which are secondary amines and produce a less intense red-brown color.[8] Additionally, certain amino acids like serine, asparagine, and aspartic acid may give a weaker positive result.[10] Overheating during the test can lead to the cleavage of the Fmoc protecting group, resulting in a false positive.[8]

Experimental Protocol: Kaiser Test

Reagents:

-

Solution A: 2.5 g of ninhydrin in 50 mL of ethanol.[8]

-

Solution B: 25 g of phenol in 50 mL of ethanol. Add 1 ml of 0.001 KCN aqueous solution and 0.5 ml of pyridine.[8]

-

Alternative Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[9]

-

Alternative Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[9]

-

Alternative Reagent C: 40 g of phenol in 20 mL of n-butanol.[9]

Procedure:

-

Collect a small sample of the peptide-resin (a few beads) in a small test tube.[10]

-

Wash the resin beads three times with ethanol to remove any residual reagents.[10]

-

Add 2-3 drops of each of the three Kaiser test solutions to the test tube.[9]

-

Observe the color of the beads and the solution.

Interpretation of Results:

| Observation | Interpretation | Recommended Action |

| Solution and beads are yellow/colorless | Coupling is complete. | Proceed to the next deprotection step. |

| Solution is light blue, beads are dark blue | Coupling is incomplete. | Recouple the amino acid. |

| Solution and beads are intensely blue | Coupling has failed. | Investigate potential issues with reagents or protocol. |

| Solution is dark blue, beads are colorless | Nearly complete coupling. | Extend the coupling time or perform a capping step.[9] |

B. Alternative Tests for Secondary Amines (e.g., Proline)

When the N-terminal amino acid is a secondary amine like proline, the Kaiser test is unreliable. In these cases, alternative colorimetric tests are necessary.

-

Isatin Test: This test produces a blue color in the presence of an unprotected N-terminal proline.[8]

-

Chloranil Test: This is another sensitive test for secondary amines, also yielding a blue color with unprotected proline residues.[8]

Experimental Protocol: Isatin Test [8]

Reagents:

-

Isatin Solution: (Specific formulation should be referenced from a standard protocol)

Procedure:

-

Place a small sample (4-5 mg) of the peptide-resin in a small test tube.

-

Add 2 to 3 drops of the isatin solution.

-

Heat at 100°C for 5 minutes.

-

A blue color on the beads indicates an incomplete coupling reaction.

II. Quantitative Spectrophotometric Assays

While colorimetric tests are excellent for qualitative assessments, quantitative methods provide more precise data on reaction completion.

A. Ellman's Test for Free Thiols

Ellman's test is a widely used method for the quantitative determination of free sulfhydryl (-SH) groups, particularly for peptides containing cysteine.[11][12] This is crucial for monitoring reactions involving cysteine, such as disulfide bond formation or conjugation.

Principle of Ellman's Test: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with a free thiol group to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[13][14] TNB²⁻ has a distinct yellow color and a strong absorbance at 412 nm, with a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.[13][14] The intensity of the yellow color is directly proportional to the concentration of free thiols in the sample.[15]

Experimental Protocol: Ellman's Test [11][13]

Reagents:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer.

-

Cysteine Standards: A series of known concentrations of cysteine hydrochloride monohydrate for creating a standard curve.

Procedure:

-

Prepare a set of cysteine standards by serial dilution.

-

In a cuvette or microplate well, add the sample or standard to the Reaction Buffer.

-

Add 50 µL of Ellman's Reagent Solution to each sample and standard.

-

Mix well and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

Determine the concentration of free sulfhydryls in the sample by comparing its absorbance to the standard curve.

III. Chromatographic Techniques: High-Resolution Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring peptide coupling reactions, offering high resolution and sensitivity for separating and quantifying reaction components.[2][16]

A. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common chromatographic method for analyzing peptide purity.[1][16] It separates molecules based on their hydrophobicity. By taking small aliquots of the reaction mixture at different time points, one can track the disappearance of the starting materials (the N-terminally deprotected peptide and the activated amino acid) and the appearance of the desired coupled product.[2]

Principle of RP-HPLC: The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA).[17][18] More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

Data Interpretation: An HPLC chromatogram plots the detector response (usually UV absorbance at 214 nm for the peptide backbone) against retention time.[2][19] The area under each peak is proportional to the concentration of that component. By comparing chromatograms over time, a clear picture of the reaction kinetics emerges.

Experimental Protocol: RP-HPLC Monitoring

Instrumentation:

-

High-pressure binary pump system

-

Autosampler with temperature control

-

Column thermostat

-

UV-Vis detector[19]

Mobile Phases:

Procedure:

-

At designated time points, withdraw a small aliquot from the reaction mixture.

-

Quench the reaction in the aliquot (e.g., by acidification).

-

Cleave a small portion of the peptide from the solid support if performing SPPS analysis.

-

Dilute the sample in Mobile Phase A.

-

Inject the sample onto the HPLC system.

-

Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 214 nm and 280 nm (for aromatic amino acids).

Workflow for HPLC-Based Reaction Monitoring

Caption: Interrelation of analytical methods for monitoring peptide coupling.

Conclusion

The choice of analytical method for monitoring peptide coupling reactions depends on several factors, including the stage of synthesis, the nature of the peptide, and the level of detail required. Qualitative colorimetric assays provide rapid, on-resin checks, while HPLC and mass spectrometry offer detailed quantitative information and unambiguous product identification. Emerging real-time monitoring techniques hold the promise of more automated and efficient synthesis processes. By employing a combination of these methods, researchers and drug development professionals can ensure the synthesis of high-purity peptides, accelerating the pace of discovery and development.

References

- Application Notes and Protocols for the Kaiser Test in Peptide Synthesis - Benchchem. (n.d.).

- Kaiser Test (Ninhydrin Test). (n.d.).

- Monitoring of Peptide Coupling and Capping. (n.d.).

- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. (n.d.).

- A Protocol for the Determination of Free Thiols. (n.d.).

- 60017 Kaiser test kit - Sigma-Aldrich. (n.d.).

- Quantitation of sulfhydryls DTNB, Ellman's reagent - Interchim. (n.d.).

- Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC. (n.d.).

- Ellman's Assay Protocol - Encapsula NanoSciences. (n.d.).

- Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory - Longdom Publishing. (2022, July 14).

- Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (2019, November 11).

- HPLC of Peptides and Proteins. (n.d.).

- Ellman's reagent - Wikipedia. (n.d.).

- Applications of HPLC in Peptide Purity Analysis - Mtoz Biolabs. (n.d.).

- Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides? | ResearchGate. (2015, October 20).

- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013, July 2).

- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing). (n.d.).

- Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC - Benchchem. (n.d.).

- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides - Indian Academy of Sciences. (n.d.).

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).

- HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (2024, November 13).

- Peptide Characterization by RP-HPLC for Regulatory Submissions. (2026, January 1).

- Bingyun Li ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS). (n.d.).

- Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process - ACS Publications. (2021, March 18).

- A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem. (n.d.).

- HPLC Analysis and Purification of Peptides - PMC. (n.d.).

- HPLC for Peptides and Proteins: Principles, Methods and Applications. (2017, January 15).

- Global Analysis of Peptide Cyclization Efficiency - PMC. (n.d.).

- Mechanism of Peptide Sequencing by Mass Spectrometry - Mtoz Biolabs. (n.d.).

- B2. Sequence Determination Using Mass Spectrometry - Chemistry LibreTexts. (2019, May 8).

- Analytical Methods for Solid Phase Peptide Synthesis | Request PDF - ResearchGate. (2025, August 6).

- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC. (n.d.).

- Mass Spectrometry Applications in Peptide Analysis | Laboratory Research | Biovera. (2024, November 13).

- Optimizing Peptide Coupling: Key Techniques. (n.d.).

- Nuclear Magnetic Resonance Spectroscopy: A Multifaceted Toolbox to Probe Structure, Dynamics, Interactions, and Real-Time In Situ Release Kinetics in Peptide-Liposome Formulations | Molecular Pharmaceutics - ACS Publications. (n.d.).

- Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing. (2022, January 7).

- peptide nmr. (n.d.).

- Mass spectrometry of peptides and proteins - OSU Chemistry. (n.d.).

- Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides - CHIMIA. (n.d.).

- Peptide NMR Analysis Services from Triclinic Labs. (n.d.).

- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1).

- NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. (2025, August 10).

- Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020, November 4).

- Peptide structural analysis by solid-state NMR spectroscopy - PubMed. (n.d.).

- Learn Why Flow Outperforms Batch for Peptide Synthesis - Vapourtec. (2025, September 25).

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).

Sources

- 1. renyi.hu [renyi.hu]

- 2. benchchem.com [benchchem.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Kaiser Test (Ninhydrin Test) [langene.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. v.web.umkc.edu [v.web.umkc.edu]

- 12. interchim.fr [interchim.fr]

- 13. encapsula.com [encapsula.com]

- 14. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 15. longdom.org [longdom.org]

- 16. Applications of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. hplc.eu [hplc.eu]

- 19. biovera.com.au [biovera.com.au]

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Threonine Benzyl Ester Synthesis

Topic: High-Yield Synthesis of L-Threonine Benzyl Ester (

Executive Summary

The synthesis of L-Threonine benzyl ester is a critical protection step in peptide chemistry.[1] While the Fischer-Speier esterification (acid-catalyzed) is the standard approach, L-Threonine presents unique challenges due to its

This guide provides an optimized protocol focusing on the

Module 1: Optimized Experimental Protocol

The "Green" Cyclohexane Modification

Standard benzene/toluene methods are either toxic or require temperatures (

Reagents:

-

L-Threonine (1.0 eq)

-

Benzyl Alcohol (5.0 eq) – Acts as both reagent and solvent.

-

-Toluenesulfonic acid monohydrate (

-

Cyclohexane (Volume: ~6-10x relative to amino acid)

Step-by-Step Workflow:

-

Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add L-Threonine,

-TsOH -

Reflux (The Critical Step): Heat the mixture to reflux. The cyclohexane/water azeotrope will distill into the Dean-Stark trap.

-

Checkpoint: Monitor water accumulation. The reaction is complete when water stops collecting (typically 4–6 hours).

-

-

Cooling: Allow the mixture to cool to room temperature (RT).

-

Precipitation:

-

Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold Ethyl Acetate/Ether to remove excess Benzyl Alcohol.

-

Drying: Dry under vacuum over P

O

Module 2: Critical Process Parameters (Data & Logic)

Reaction Kinetics & Thermodynamics

The reaction is an equilibrium process governed by Le Chatelier's principle.

| Parameter | Recommended Value | Scientific Rationale |

| Acid Catalyst | Strong enough to catalyze esterification but forms a stable, crystalline salt with the product, preventing diketopiperazine formation. | |

| Water Removal | Continuous (Dean-Stark) | Water is a byproduct. Failure to remove it shifts equilibrium back to hydrolysis (low yield). |

| Solvent | Cyclohexane | Forms a heterogeneous azeotrope with water.[3] Lower boiling point ( |

| Benzyl Alcohol | 5.0 Equivalents | Excess alcohol pushes the equilibrium forward (Mass Action Law) and solubilizes the zwitterionic amino acid. |

Module 3: Troubleshooting Guide (Q&A)

Category A: Yield Issues

Q: My reaction stalled, and I am not collecting water in the Dean-Stark trap.

-

Diagnostic: The solvent might not be refluxing vigorously enough to carry the azeotrope, or the trap is not pre-filled.

-

Fix: Ensure the oil bath is

higher than the solvent boiling point. Crucial: Pre-fill the Dean-Stark trap with pure Cyclohexane before starting. If the trap is empty, the first few mL of solvent (containing the water) will just sit in the trap rather than separating.

Q: I obtained a low yield (<50%) after workup.

-

Diagnostic: High solubility of the product in the mother liquor (Benzyl Alcohol).

-

Fix: The

-TsOH salt is partially soluble in excess Benzyl Alcohol. Increase the volume of the anti-solvent (Ethyl Acetate or Diethyl Ether) during the precipitation step to "crash out" more product. Cool the mixture to

Category B: Purity & Physical State

Q: My product is an oil/gum, not a crystalline solid.

-

Diagnostic: Residual Benzyl Alcohol or water prevents crystallization.

-

Fix:

-

Decant the supernatant.

-

Triturate (grind) the oil with fresh anhydrous Diethyl Ether.

-

Scratch the side of the flask with a glass rod to induce nucleation.

-

If persistent, redissolve in a minimum amount of warm methanol and precipitate again with ether.

-

Q: Optical rotation is lower than literature values (Racemization).

-

Diagnostic: Thermal stress. L-Threonine has two chiral centers.[5] The

-proton is acidic, especially when the amine is acylated (less risk here) or under high heat. -

Fix: If you used Toluene (

), switch to Cyclohexane (

Q: Did the side chain (-OH) react?

-

Diagnostic: Mass spec shows M+90 peak (Dibenzyl derivative).

-

Analysis: Under standard Fischer conditions, the carboxyl is significantly more reactive. However, very strong acids or extreme heat can promote ether formation.

-

Fix: Stick to

-TsOH (1.1 eq). Avoid using large excesses of sulfuric acid or thionyl chloride with heating.

Module 4: Visualization

Figure 1: Reaction Workflow & Mechanism

Caption: Figure 1. Optimized process flow for L-Threonine Benzyl Ester synthesis using azeotropic distillation.

Figure 2: Troubleshooting Logic Tree

Caption: Figure 2. Decision tree for diagnosing yield and purity failures in ester synthesis.

References

-

Bolchi, C., et al. (2017).[6] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 1-9.

- Key Insight: Establishes the Cyclohexane method as a superior, non-toxic alternative to Benzene/CCl4, preventing racemiz

-

Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.[5]

- Key Insight: The foundational text on Fischer esterification thermodynamics and the stability of amino acid salts.

- Mizoguchi, T., et al. (1968). Preparation of Amino Acid Benzyl Ester p-Toluenesulfonates. Journal of Organic Chemistry.

-

PubChem. (2025).[5] L-Threonine Benzyl Ester - Compound Summary.

- Key Insight: Physical property data (solubility, melting points) used to design the workup.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Cleavage Conditions for Benzyl Protected Peptides

Welcome to the Technical Support Center dedicated to the critical final step in many peptide synthesis workflows: the removal of benzyl-type protecting groups. This guide is designed for researchers, scientists, and drug development professionals who utilize benzyl (Bzl), benzyloxycarbonyl (Z or Cbz), and related protecting groups in their synthetic strategies. Here, we will delve into the nuances of optimizing cleavage conditions, troubleshooting common issues, and ensuring the integrity of your final peptide product.

Part 1: Introduction to Benzyl Protecting Groups in Peptide Synthesis

Benzyl-based protecting groups are a cornerstone of peptide chemistry, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1][2][3] They are favored for their stability under a variety of reaction conditions, including the moderately acidic conditions used for the removal of the temporary Boc protecting group.[1][3] The "permanent" benzyl-based groups protect the side chains of amino acids such as tyrosine, serine, threonine, aspartic acid, and glutamic acid.[4]